molecular formula C21H21N3O B5658783 1-[(NAPHTHALEN-1-YL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(NAPHTHALEN-1-YL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B5658783
M. Wt: 331.4 g/mol
InChI Key: HRCCGXNKEKGFCU-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Naphthalen-1-ylmethylamine: This can be achieved by reacting naphthalene with formaldehyde and ammonia under acidic conditions.

    Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.

    Coupling Reaction: The final step involves the reaction of naphthalen-1-ylmethylamine with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene and pyridine rings can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This multi-faceted interaction allows the compound to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene moiety but lacks the pyridine and piperazine rings.

    1-(1-Naphthylmethyl)piperazine: Similar in structure but lacks the pyridine carbonyl group.

    Pyridine-4-carbonyl Chloride: Contains the pyridine carbonyl group but lacks the naphthalene and piperazine rings.

Uniqueness

1-[(Naphthalen-1-yl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to the combination of its three distinct moieties: naphthalene, pyridine, and piperazine. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(18-8-10-22-11-9-18)24-14-12-23(13-15-24)16-19-6-3-5-17-4-1-2-7-20(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCCGXNKEKGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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